molecular formula C6H11ClF3NO B6157968 (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride CAS No. 1984154-05-3

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B6157968
CAS No.: 1984154-05-3
M. Wt: 205.6
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Description

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a pyrrolidine ring substituted with a trifluoromethoxy group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride
  • (2S)-2-[(trifluoromethyl)ethyl]pyrrolidine hydrochloride
  • (2S)-2-[(trifluoromethoxy)ethyl]pyrrolidine hydrochloride

Uniqueness

What sets (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride apart from similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or chemical reactivities.

Properties

CAS No.

1984154-05-3

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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